molecular formula C14H28N2O5 B13880545 Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid

Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid

Cat. No.: B13880545
M. Wt: 304.38 g/mol
InChI Key: JEUHGRPWUPRNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid is a compound with the molecular formula C8H16N2O3. It is a derivative of glycine and is known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino acid moiety and an acetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid typically involves the reaction of 2-amino-4-methylpentanoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it can modulate signaling pathways by binding to receptors and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid is unique due to its specific combination of an acetic acid group and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.C2H4O2/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;1-2(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUHGRPWUPRNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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